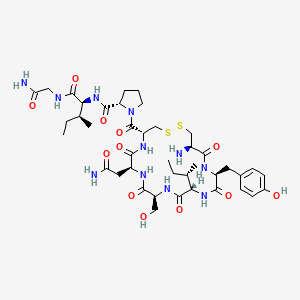
Isotocin
Overview
Description
Isotocin is a synthetic analog of the naturally occurring hormone oxytocin Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth
Mechanism of Action
Target of Action
It is known that oxytocin and its analogs generally interact with oxytocin receptors, which are a type of g-protein coupled receptor found in various tissues throughout the body .
Mode of Action
This could involve the activation of secondary messenger systems, leading to various cellular responses .
Biochemical Pathways
Oxytocin and its analogs are known to influence several biochemical pathways, including those involved in the regulation of social behavior, stress response, and reproduction .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug molecule are crucial for its efficacy and safety . These properties determine how the molecule is absorbed and distributed within the body, how it is metabolized, and how it is eventually eliminated .
Result of Action
It can be inferred that, like oxytocin, it likely influences a range of cellular processes, potentially including cell proliferation, migration, and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like (Ser4,Ile8)-Oxytocin. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isotocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The specific reaction conditions, such as the choice of coupling reagents and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. Automation and optimization of reaction conditions are crucial for achieving high yields and purity. The use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isotocin can undergo various chemical reactions, including:
Oxidation: The methionine residue in oxytocin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Various oxytocin analogs with modified amino acid residues.
Scientific Research Applications
Isotocin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in social behavior and neuroendocrine functions.
Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The natural hormone with similar functions but different amino acid residues at positions 4 and 8.
Vasopressin: Another peptide hormone with structural similarities to oxytocin but different physiological roles.
Uniqueness
Isotocin is unique due to its specific amino acid modifications, which can result in altered receptor binding affinity and biological activity. These modifications can enhance its stability, reduce degradation, and potentially improve its therapeutic efficacy.
Properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)/t20-,21-,24-,25-,26-,27-,28-,29-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMINXPSYULINQV-XPLLYYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873488 | |
| Record name | Isotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-21-0 | |
| Record name | Isotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isotocin represents a key stage in the evolution of neurohypophysial hormones. It is considered an evolutionary intermediate between vasotocin, found in primitive vertebrates, and mesotocin, found in amphibians, reptiles, birds, and marsupials. The transition from this compound to mesotocin can be observed in lungfishes, representing the move from aquatic to terrestrial life. [] This suggests that subtle changes in the structure of these hormones played a crucial role in adapting to different environments.
A: this compound ([Ser4,Ile8]-oxytocin) differs from mammalian oxytocin in two amino acid positions. It has a serine residue at position 4 instead of glutamine and an isoleucine residue at position 8 instead of leucine. [] These seemingly small differences can significantly impact the peptide's binding affinity to oxytocin receptors and its subsequent biological activity.
A: While research on this compound is less extensive compared to mammalian oxytocin, studies have shown that it exhibits a range of pharmacological effects in fish, including osmoregulation, social behavior, and reproduction. [] These effects are mediated through its interaction with oxytocin-like receptors in fish.
A: While this compound itself might not be the primary focus in mammalian studies, research on oxytocin analogs, including those with structural similarities to this compound, can provide valuable insights. For instance, [Ser4, Ile8]-oxytocin has been investigated for its potential anti-diabetic effects in mouse models. []
A: Studying this compound and its analogs allows researchers to delve into the structure-activity relationship of this important hormone family. By understanding how subtle structural changes impact biological activity, scientists can potentially develop novel therapeutics with improved selectivity and efficacy for various conditions, including metabolic disorders. []
A: The synthesis of this compound, like other peptides, requires careful consideration of amino acid protecting groups and coupling strategies to ensure the correct sequence and stereochemistry. [, ] Early studies highlighted the challenges in synthesizing and purifying sufficient quantities for pharmacological investigations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





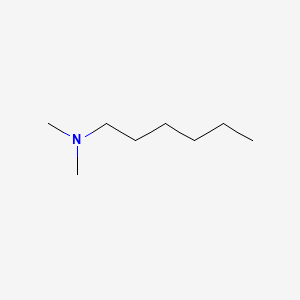



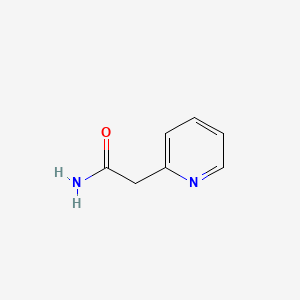
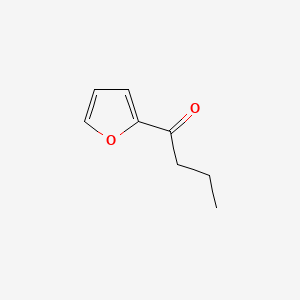
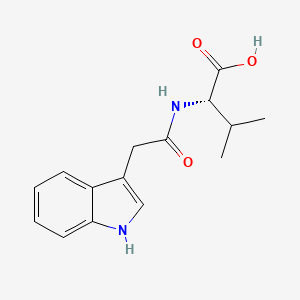

![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)


